Amifostine trihydrate Amifostine trihydrate Amifostine is the trihydrate form of a phosphorylated aminosulfhydryl compound. After dephosphorylation of amifostine by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite, the thiol metabolite binds to and detoxifies cytotoxic platinum-containing metabolites of cisplatin and scavenges free radicals induced by cisplatin and ionizing radiation. The elevated activity of this agent in normal tissues results from both the relative abundance of alkaline phosphatase in normal tissues and the greater vascularity of normal tissues compared to tumor tissues.
A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
Brand Name: Vulcanchem
CAS No.: 112901-68-5
VCID: VC20750745
InChI: InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
SMILES: C(CN)CNCCSP(=O)(O)O.O.O.O
Molecular Formula: C5H21N2O6PS
Molecular Weight: 268.27 g/mol

Amifostine trihydrate

CAS No.: 112901-68-5

Cat. No.: VC20750745

Molecular Formula: C5H21N2O6PS

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Amifostine trihydrate - 112901-68-5

CAS No. 112901-68-5
Molecular Formula C5H21N2O6PS
Molecular Weight 268.27 g/mol
IUPAC Name 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate
Standard InChI InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
Standard InChI Key TXQPXJKRNHJWAX-UHFFFAOYSA-N
SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Canonical SMILES C(CN)CNCCSP(=O)(O)O.O.O.O
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Properties

Amifostine trihydrate exists as a white to off-white crystalline powder with a molecular formula of C₅H₁₅N₂O₃PS·3H₂O and a molecular weight of 268.27 g/mol . Key identifiers include:

  • PubChem CID: 148139

  • Synonyms: WR-2721 trihydrate, Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate .

  • IUPAC Name: 2-(3-Aminopropylamino)ethylsulfanylphosphonic acid trihydrate .

The compound is a prodrug requiring enzymatic conversion to its active form. Its trihydrate structure ensures stability in aqueous solutions, a critical factor for intravenous administration .

Mechanism of Action

Amifostine operates through a multi-step biochemical pathway:

  • Dephosphorylation: Alkaline phosphatases in normal tissues cleave the phosphate group, releasing the active thiol metabolite WR-1065 .

  • Selective Tissue Protection:

    • Normal Tissues: Higher alkaline phosphatase activity, vascularity, and pH in normal tissues (e.g., kidneys, salivary glands) enable rapid conversion to WR-1065, which binds cytotoxic agents (e.g., cisplatin) and scavenges free radicals .

    • Tumor Tissues: Reduced enzymatic activity and vascularity limit WR-1065 accumulation, minimizing tumor protection .

Key Protective Mechanisms:

MechanismTargetOutcome
DetoxificationCisplatin metabolitesReduced nephrotoxicity
Radical ScavengingRadiation-induced ROSMitigated mucositis, xerostomia
DNA RepairAlkylating agentsEnhanced hematopoietic recovery

Pharmacokinetics and Metabolism

Amifostine exhibits rapid pharmacokinetic behavior:

  • Distribution Half-Life: <1 minute .

  • Elimination Half-Life: ~8 minutes .

  • Metabolites:

    • WR-1065 (free thiol): Primary active metabolite.

    • WR-33278 (disulfide): Less active metabolite .

Excretion:

MetaboliteRenal Excretion (%)
Parent Drug0.69
WR-10652.64
WR-332782.22

Less than 10% of the administered dose remains in plasma 6 minutes post-injection, underscoring its rapid metabolism .

Clinical Applications and Efficacy

Ovarian Cancer

In a phase III trial (WR-1), amifostine (910 mg/m²) reduced cisplatin-related toxicities:

Adverse Event≥Grade 3 Incidence (Per Patient)
Nausea/Vomiting30% vs 9% (RT vs amifostine)
Hypotension8% vs 3%

Data sourced from per-patient and per-infusion comparisons .

Radioprotection in Abdominal Radiation

Preclinical studies demonstrated oral amifostine’s efficacy in protecting intestinal crypts during high-dose upper abdominal radiation :

Radiation DoseIntestinal Crypt Survival
12.5 Gy × 5 fractions (62.5 Gy total)Full protection

This enabled ablative radiation in pancreatic cancer models, tripling median survival .

Adverse EventIncidence (Grade ≥3)
Hypotension8% (ovarian cancer trial)
Nausea/Vomiting30% (ovarian cancer trial)
SomnolenceFrequent but rarely severe

Management Strategies:

  • Hypotension: Prehydration and gradual infusion rate adjustment.

  • Nausea/Vomiting: Prophylactic antiemetics (e.g., metoclopramide) .

Emerging Research Directions

Oral Administration for Intestinal Radioprotection

Recent studies highlight oral WR-2721’s potential to selectively protect the small intestine during abdominal radiation :

ParameterOral WR-2721Intraperitoneal WR-2721
Intestinal Crypt SurvivalEquivalentEquivalent
Systemic ToxicityReducedHigher

This approach minimizes hypotension and enables higher radiation doses for pancreatic cancer .

Dose Optimization in Hematologic Disorders

The MDS trial’s dose-escalation protocol (25% increments/decrements based on toxicity) provides a framework for optimizing amifostine in non-cancer applications .

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